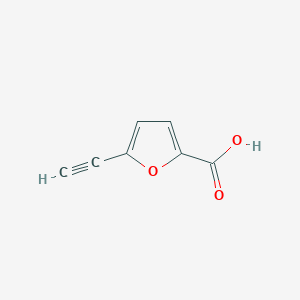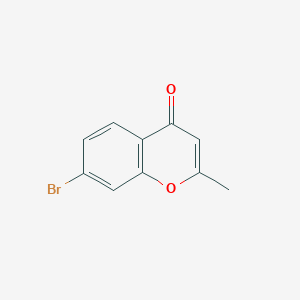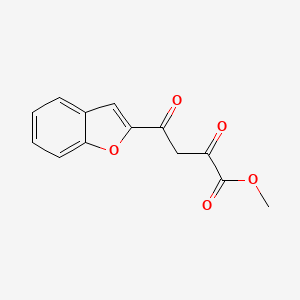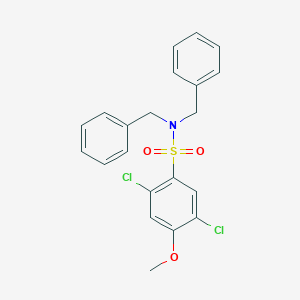![molecular formula C19H22BrN5O2S B2542585 1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 898350-23-7](/img/structure/B2542585.png)
1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic components. The molecule includes a piperazine ring, which is often found in pharmaceuticals, linked to a bromophenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety, suggesting potential for interaction with biological targets.
Synthesis Analysis
The synthesis of related arylthiobenzazoles has been demonstrated through electrochemical methods. Specifically, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole leads to the formation of disubstituted products . This method relies on the generation of p-quinone imine intermediates that undergo Michael addition reactions with 2-SH-benzazoles. Although the exact synthesis of the compound is not detailed, similar electrochemical techniques could potentially be applied for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes a biphenyl moiety, which is known to be a core structure in many biologically active compounds. The presence of a bromine atom suggests that this compound could be further functionalized through palladium-catalyzed cross-coupling reactions. The thiazolo[3,2-b][1,2,4]triazole ring system is a heterocyclic component that could contribute to the compound's pharmacological properties due to its potential for diverse interactions with biological targets .
Chemical Reactions Analysis
The compound's structure implies that it could participate in various chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution, while the piperazine ring could be involved in reactions with electrophiles or acids due to the presence of nitrogen atoms. The thiazolo[3,2-b][1,2,4]triazole moiety could engage in hydrogen bonding and other non-covalent interactions, which are important in drug-receptor binding .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer from related structures that it would exhibit properties typical of aromatic heterocycles. These might include moderate to low solubility in water, potential for crystallinity, and stability under physiological conditions. The presence of the piperazine ring suggests basicity, which could affect the compound's solubility and absorption profile in biological systems .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone and its derivatives have been investigated for their synthesis methodologies and potential antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and assessed for antimicrobial properties, showing moderate to good activity against various microorganisms (Bektaş et al., 2007). Similarly, other studies have synthesized 1,2,4-triazole derivatives incorporating piperazine nucleus and evaluated them for biological activities, including antimicrobial, antioxidant, and enzyme inhibitory potentials, with promising results (Mermer et al., 2018).
Antitumor and Antifungal Activities
Compounds based on the 1,2,4-triazole and thiazolo moieties have been explored for their antitumor and antifungal activities. Research into pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has demonstrated moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). Furthermore, certain 1,2,4-triazine derivatives bearing piperazine amide moiety have shown significant antiproliferative effects against breast cancer cells, highlighting their potential as anticancer agents (Yurttaş et al., 2014).
Electrochemical Synthesis
The electrochemical synthesis of arylthiobenzazoles via the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone demonstrates the utility of electrochemistry in generating novel compounds with potential biological activities. This method emphasizes the role of electrochemically generated intermediates in facilitating Michael addition reactions (Amani & Nematollahi, 2012).
Propiedades
IUPAC Name |
1-[4-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-4-6-14(20)7-5-13)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLIGFJZCHNFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)
![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)


![N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2542511.png)
![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)
![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)




![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)
